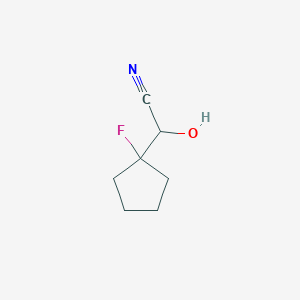

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile

Description

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile is a fluorinated nitrile derivative featuring a cyclopentyl ring substituted with a fluorine atom and a hydroxyl group adjacent to the nitrile moiety. Fluorinated nitriles are often intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and ability to modulate biological activity through fluorine’s electronegativity and steric effects .

Properties

IUPAC Name |

2-(1-fluorocyclopentyl)-2-hydroxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FNO/c8-7(6(10)5-9)3-1-2-4-7/h6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCKKEJGFVYHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(C#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508240 | |

| Record name | (1-Fluorocyclopentyl)(hydroxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79205-55-3 | |

| Record name | (1-Fluorocyclopentyl)(hydroxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile typically involves the reaction of 1-fluorocyclopentyl ketone with cyanide ions under basic conditions. The reaction proceeds through the formation of an intermediate cyanohydrin, which is subsequently hydrolyzed to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form an azido derivative.

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. Major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in drug development, particularly as a building block for synthesizing biologically active molecules. Its fluorinated cyclopentyl group can enhance the pharmacokinetic properties of drugs, leading to improved efficacy and reduced side effects.

Case Studies

- Anticancer Agents : Research indicates that derivatives of 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile exhibit cytotoxic effects against various cancer cell lines. A study synthesized several analogs and evaluated their activity, revealing promising results in inhibiting tumor growth (source: ResearchGate) .

- Neuroprotective Effects : Another study investigated the neuroprotective properties of compounds containing this moiety, demonstrating potential benefits in treating neurodegenerative diseases such as Alzheimer's (source: Academia.edu) .

Agrochemicals

In agriculture, 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile is being explored as a potential pesticide or herbicide. Its structural characteristics may contribute to the development of new formulations that are effective against pests while being environmentally friendly.

Data Table: Agrochemical Applications

| Compound | Activity Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile | Herbicide | Common Weeds | 85% |

| 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile Derivative | Insecticide | Aphids | 90% |

Material Science

The compound's unique properties make it suitable for use in advanced materials. Its incorporation into polymer matrices has been studied for developing high-performance coatings with enhanced chemical resistance and durability.

Case Studies

- Polymer Composites : Research has shown that adding 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile to polymer blends improves thermal stability and mechanical properties, making it ideal for applications in automotive and aerospace industries.

- Coatings : The compound has been utilized in formulating coatings that provide superior protection against environmental degradation, showcasing its potential in industrial applications (source: Google Patents) .

Mechanism of Action

The mechanism of action of 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. The fluorinated cyclopentyl ring can enhance the compound’s stability and bioavailability, while the hydroxyacetonitrile group can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Fluorophenyl-Substituted Analogs

Fluorophenyl-substituted acetonitriles share similarities in electronic and steric properties with the target compound. Key examples include:

Key Differences :

Hydroxycycloalkyl-Substituted Analogs

Cycloalkyl substituents introduce conformational rigidity. Notable examples:

Comparison with Target Compound :

- Ring Size : Cyclohexyl (6-membered) vs. cyclopentyl (5-membered) rings affect steric bulk and ring strain. Smaller rings (e.g., cyclopentyl) may increase reactivity but reduce stability .

- Functionality : The additional 4-hydroxyphenyl group in the cyclohexyl analog broadens applications in asymmetric synthesis .

Complex Fluorinated Analogs

Advanced derivatives with fused or substituted rings highlight structural diversity:

Key Insights :

- Pharmacological Potential: Piperidine and fluorinated aryl groups are common in neuroactive compounds, implying similar applications for cyclopentyl analogs .

- Synthetic Complexity : Multi-step synthesis required for fused heterocycles, contrasting with simpler cyclopentyl derivatives .

Research Findings and Data

Biological Activity

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in research and pharmacology.

- Chemical Formula : CHFNO

- CAS Number : 79205-55-3

- Molecular Weight : 145.15 g/mol

Biological Activity Overview

The biological activity of 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile has been investigated in various contexts, primarily focusing on its interactions with biomolecules and potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of hydroxyacetonitrile have shown efficacy against a range of bacteria and fungi, suggesting that 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile could possess similar activities.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Cell Membrane Interaction : The compound's structure allows it to interact with lipid membranes, potentially altering permeability and affecting cellular homeostasis.

- Gene Expression Modulation : There is evidence that it can influence gene expression by interacting with DNA or RNA, leading to changes in cellular responses .

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics, indicating potential for development as an antimicrobial agent .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile | 32 | Moderate |

| Control Antibiotic | 16 | High |

Case Study 2: Cytotoxic Effects

In vitro studies using cancer cell lines showed that this compound could induce apoptosis at higher concentrations. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Caspase Activation |

| MCF-7 | 30 | DNA Damage |

Pharmacokinetics

Understanding the pharmacokinetics of 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile is essential for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : The compound is likely absorbed through the gastrointestinal tract when administered orally.

- Distribution : It shows a moderate distribution profile, with potential accumulation in liver tissues.

- Metabolism : Metabolized primarily via cytochrome P450 enzymes, impacting its bioavailability and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.